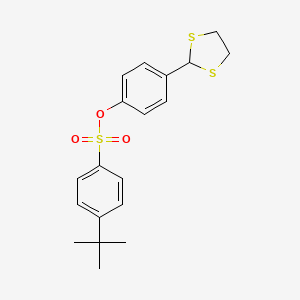

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate, also known as DTBP, is a chemical compound with the molecular formula C19H22O3S3 and a molecular weight of 394.56 .

Synthesis Analysis

The synthesis of 1,2-dithiolanes, such as DTBP, can be achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure .Molecular Structure Analysis

The molecular structure of DTBP is characterized by a five-membered heterocyclic molecule comprising a disulfide bond . The five-membered cyclic geometry of 1,2-dithiolanes forces the disulfide scaffold into conformations with CSSC dihedral angles lower than 35˚ .Chemical Reactions Analysis

The reactivity of 1,2-dithiolanes like DTBP arises from the geometric constraints imposed upon the sulfur-sulfur (S–S) bond . This stereoelectronic effect weakens the S–S bond, rendering 1,2-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization .Scientific Research Applications

- For instance, inhibiting specific enzymes (e.g., SHP1) using this compound could have therapeutic implications .

- 4-(1,3-Dithiolan-2-yl)phenol derivatives have been studied for their antimelanogenic effects. These compounds may suppress melanin production, potentially aiding in skin-related treatments .

Biological Activity and Enzyme Inhibition

Melanogenesis Inhibition

Mechanism of Action

Target of Action

It is suggested that the compound’s reactivity could potentially be associated with itseclipsed CCSS conformations and low CSSC dihedral angles .

Mode of Action

It is believed that theeclipsed CCSS conformations in 1,2-dithiolanes with low CSSC dihedral angles could potentially contribute to the reactivity associated with such compounds .

Action Environment

It is suggested that the compound should be stored in aninert atmosphere and at a temperature between 2-8°C for optimal stability .

Future Directions

properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3S3/c1-19(2,3)15-6-10-17(11-7-15)25(20,21)22-16-8-4-14(5-9-16)18-23-12-13-24-18/h4-11,18H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBWPCOLNPDNSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)

![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)

![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)